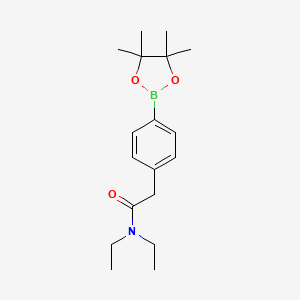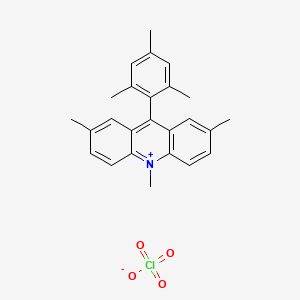![molecular formula C20H26N2O3 B572299 tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate CAS No. 1358667-55-6](/img/structure/B572299.png)
tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in drug discovery.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation: The process begins with the alkylation of ethyl 2-oxindoline-5-carboxylate.
Cyclization: This is followed by cyclization to form the spirocyclic structure.
Demethylation: The final step involves the demethylation of the resulting spirocyclic oxindole.
The overall yield of this synthesis is approximately 35% over eight steps, without the need for chromatographic purification.
Analyse Chemischer Reaktionen
tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies related to receptor interactions and enzyme inhibition.
Industrial Applications: It is utilized in the synthesis of complex organic molecules for industrial purposes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with a wide range of receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate: This compound also features a spirocyclic structure but differs in its functional groups and biological activities.
tert-Butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate: Another spirocyclic compound with distinct chemical properties and applications.
The uniqueness of tert-Butyl 4-(2’-oxospiro[cyclopropane-1,3’-indolin]-1’-yl)piperidine-1-carboxylate lies in its specific spirocyclic structure and its potential for diverse biological activities.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2'-oxospiro[cyclopropane-1,3'-indole]-1'-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-19(2,3)25-18(24)21-12-8-14(9-13-21)22-16-7-5-4-6-15(16)20(10-11-20)17(22)23/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMKQDQMGCGYQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3C4(C2=O)CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856044 |
Source


|
| Record name | tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358667-55-6 |
Source


|
| Record name | tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B572216.png)


![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B572220.png)


![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)







